1-(Difluoromethoxy)isoquinoline

Beschreibung

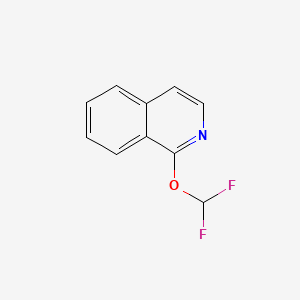

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHAPUBIHSVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744491 | |

| Record name | 1-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261636-30-9 | |

| Record name | 1-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Difluoromethoxy Isoquinoline and Its Structural Analogs

Regioselective Difluoromethoxylation of Isoquinoline (B145761) Scaffolds

Direct C-H functionalization of a pre-existing isoquinoline ring system is an atom-economical approach to introduce the difluoromethoxy group. These methods aim for high regioselectivity, targeting the C1 position of the isoquinoline nucleus.

Radical-mediated pathways have emerged as powerful tools for forging C–O bonds under mild conditions. A key challenge is the controlled generation and trapping of the highly reactive difluoromethoxyl radical (•OCF₂H). nih.gov Computational studies have been performed on the •OCF₂H radical, but its experimental utilization remained scarce until the development of specialized reagents and catalytic systems. nih.gov The general strategy involves the addition of this radical to the heteroarene, forming a cyclohexadienyl radical intermediate, which is then oxidized and deprotonated to yield the final difluoromethoxylated product. nih.govrsc.org

Transition metal catalysis, particularly photoredox catalysis, has been pivotal in enabling the generation of the difluoromethoxyl radical under mild conditions. Ruthenium-based photosensitizers are effective for this transformation. In a seminal approach, a redox-active and bench-stable benzotriazole-based OCF₂H reagent was developed. nih.govrsc.org The catalytic cycle is initiated by a single electron transfer (SET) from an excited-state photoredox catalyst, such as Ru(bpy)₃²⁺*, to the cationic reagent. nih.gov This reduction generates a neutral radical that subsequently fragments, liberating the •OCF₂H radical and a benzotriazole (B28993) byproduct. nih.gov The choice of substituents on the benzotriazole ring is crucial; electron-withdrawing groups prevent unwanted side reactions, such as the addition of the •OCF₂H radical to the byproduct itself, thereby improving reaction yields. nih.gov

Visible-light photoredox catalysis is a cornerstone of modern radical chemistry, offering an environmentally benign alternative to traditional radical initiation methods. nih.gov This approach has been successfully applied to the direct C–H difluoromethoxylation of heteroarenes. rsc.org

While direct photoredox difluoromethoxylation of isoquinoline itself is an emerging area, extensive research has been conducted on the synthesis of structural analogs, particularly those involving difluoromethylation (–CF₂H) and difluoroalkylation of isoquinoline precursors. These methods provide valuable insights into the reactivity of the isoquinoline scaffold under photoredox conditions.

For instance, a highly efficient visible-light-driven radical difluoromethylation of isocyanides has been developed to access a variety of difluoromethylated phenanthridines and isoquinolines. acs.orgnih.govacs.org In this protocol, an S-(difluoromethyl)diarylsulfonium salt serves as an effective difluoromethyl radical precursor under photoredox catalysis with an iridium complex. acs.orgacs.org This method provides a practical route to important difluoromethylated heterocyclic compounds that would be challenging to synthesize via direct regioselective difluoromethylation of the parent heterocycles. acs.org Similarly, photoredox-catalyzed radical difluoromethylation/cyclization of N-methacryloylbenzamides using reagents like 2‐[(difluoromethyl)sulfonyl]benzo[d]thiazole affords difluoromethylated isoquinoline-1,3(2H,4H)-diones in good yields. nih.gov

A summary of representative photoredox-catalyzed difluoromethylation reactions for synthesizing isoquinoline analogs is presented below.

| Product Type | Starting Material | Reagent | Photocatalyst | Yield | Ref |

| Difluoromethylated Isoquinolines | 2-Isocyanoacrylates | S-(Difluoromethyl)diarylsulfonium salt | Ir(ppy)₃ | Moderate | acs.org |

| Difluoromethylated Phenanthridines | 2-Isocyanobiphenyls | S-(Difluoromethyl)diarylsulfonium salt | Ir(ppy)₃ | Good | acs.orgnih.gov |

| CF₂H-containing Isoquinoline-1,3-diones | N-methacryloylbenzamides | 2-BTSO₂CF₂H | fac-Ir(ppy)₃ | 52-79% | nih.gov |

| Difluoromethylated Indole[2,1-a]isoquinolines | - | - | Organic Dye | Good | acs.orgnih.gov |

| CF₂H-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | N-acryloyl-2-arylbenzimidazole | [Ph₃PCF₂H]⁺Br⁻ | - | - | rsc.org |

Table 1: Examples of Photoredox Strategies for Isoquinoline Analogs

To enhance the sustainability and cost-effectiveness of synthetic protocols, metal-free and green chemistry approaches are highly sought after. nih.gov In the context of difluoromethylation of isoquinoline precursors, several innovative metal-free methods have been reported.

One notable strategy involves the direct C(sp²)–H difluoromethylation of heteroarenes, including isoquinolines, using visible light and an inexpensive organic photosensitizer like diacetyl instead of a precious metal catalyst. thieme-connect.com The reaction uses sodium difluoromethylsulfinate (NaSO₂CF₂H) as the CF₂H radical source. Mechanistic studies suggest that the photoexcited diacetyl is reductively quenched by the NaSO₂CF₂H, which releases the •CF₂H radical. thieme-connect.com This radical then adds to the heterocycle to furnish the desired product after an oxidation/hydrogen abstraction step. thieme-connect.com

Furthermore, a metal-free, visible-light, and air-promoted radical difluoromethylation/cyclization of N-benzamides has been achieved to produce CF₂H-containing isoquinoline-1,3-diones. researchgate.netdocumentsdelivered.com This protocol is noteworthy for its mild conditions, use of air as an oxidant, and absence of metal catalysts and additives, representing a significant advancement in green synthesis. researchgate.netdocumentsdelivered.com

| Method | Substrate | Key Reagents | Conditions | Product | Ref |

| Direct C-H Difluoromethylation | Isoquinolines | NaSO₂CF₂H, Diacetyl | Blue LED, DMSO | 3-Difluoromethylisoquinoline | thieme-connect.com |

| Difluoromethylation/Cyclization | N-benzamides | NaSO₂CF₂H | Visible light, Air | CF₂H-containing Isoquinoline-1,3-diones | researchgate.netdocumentsdelivered.com |

| Photo-induced Difluoromethylation | N-heteroaromatics | [Bis(difluoroacetoxy)iodo]benzene | Photo-induced, Additive-free | Difluoromethylated N-heteroaromatics | researchgate.net |

Table 2: Metal-Free and Green Difluoromethylation Approaches for Isoquinoline Analogs

Beyond radical pathways, classical nucleophilic and electrophilic substitution strategies offer alternative routes for installing difluoromethoxy groups or their synthetic precursors.

An effective method for the nucleophilic difluoromethylation of heterocycles like isoquinoline involves the activation of the C=N bond. cas.cn The neutral isoquinoline is typically not sufficiently electrophilic to react with a difluoromethyl nucleophile. cas.cn However, N-alkylation of the isoquinoline nitrogen generates a cyclic iminium salt, which dramatically enhances the electrophilicity of the C1 carbon. This activated intermediate can then be successfully attacked by nucleophilic difluoromethylating reagents, such as sulfur-based fluoroalkyl silanes (e.g., TMSCF₂SO₂Ph), to afford 1-difluoromethyl-1,2-dihydroisoquinoline derivatives. cas.cn

For the introduction of the full –OCF₂H group, an electrophilic-type approach using a difluorocarbene (:CF₂) source is common. acs.org While this reaction is typically performed on phenols, it is applicable to the synthesis of 1-(difluoromethoxy)isoquinoline by using 1-hydroxyisoquinoline (B23206) (which exists in tautomeric equilibrium with isoquinolin-1(2H)-one) as the substrate. A green and practical method uses fluoroform (CHF₃), an inexpensive and non-toxic gas, as the difluorocarbene precursor in a two-phase system with a base like potassium hydroxide. acs.org This reaction converts phenolic substrates into their corresponding difluoromethoxyarenes, often in moderate to good yields. acs.org

Development of Radical-Mediated Difluoromethoxylation Protocols

De Novo Construction of the this compound Framework

De novo synthesis involves constructing the entire isoquinoline ring system from acyclic precursors, where one of the starting materials already contains the desired difluoromethoxy group. This approach offers excellent control over the substitution pattern.

Classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch–Bobbitt cyclizations, are amenable to this strategy. mdpi.com For example, a Bischler-Napieralski synthesis could commence with a phenethylamine (B48288) derivative bearing a difluoromethoxy group, such as 2-(difluoromethoxy)phenethylamine. Acylation of the amine followed by acid-catalyzed cyclization and subsequent oxidation would yield the target this compound.

More recent innovations include one-pot, microwave-assisted syntheses that build the isoquinoline core from different building blocks. For example, 1-fluoroalkyl-3-fluoroisoquinolines have been prepared from N-fluoroalkylated 1,2,3-triazoles, demonstrating modern approaches to constructing complex fluorinated isoquinolines. rsc.org

Looking to the future, synthetic biology offers a powerful platform for de novo synthesis. Researchers have successfully engineered Escherichia coli to produce the 1-phenethylisoquinoline scaffold from simple carbon sources by establishing an artificial biosynthetic pathway. nih.govnih.gov While not yet applied to difluoromethoxylated analogs, this work lays the foundation for future microbial production of highly functionalized isoquinoline alkaloids. nih.govnih.gov

Classical Cyclization Reactions Adapted for Difluoromethoxy-Substituted Precursors

Traditional methods for constructing the isoquinoline core can be adapted for the synthesis of difluoromethoxy analogs by employing precursors that already bear the -OCF₂H substituent. These methods rely on the intramolecular cyclization of appropriately functionalized phenylethylamine derivatives.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. organic-chemistry.orgwikipedia.orgnrochemistry.com For the synthesis of difluoromethoxy-substituted isoquinolines, this reaction requires a precursor such as an N-[2-(difluoromethoxyphenyl)ethyl]amide.

The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.com The mechanism is believed to proceed through either a nitrilium ion intermediate or a dichlorophosphoryl imine-ester, followed by an intramolecular electrophilic aromatic substitution. wikipedia.org The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the arene and facilitate the ring-closing step. nrochemistry.com Consequently, the placement of the difluoromethoxy group and any other substituents on the phenyl ring is critical for achieving high yields.

A modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride and 2-chloropyridine (B119429) has been shown to be effective for a range of substrates under mild conditions, which could be advantageous for sensitive difluoromethoxy-containing precursors. nih.gov

The Pomeranz-Fritsch reaction provides another route to isoquinolines, starting from the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This Schiff base is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.com To generate a this compound analog, a (difluoromethoxy)benzaldehyde would serve as the starting material. Strong acids such as concentrated sulfuric acid are traditionally used, although Lewis acids have also been employed. thermofisher.comwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction and is particularly effective for β-arylethylamines with electron-rich aromatic rings, such as indole (B1671886) or pyrrole (B145914) derivatives. wikipedia.org For the synthesis of difluoromethoxy-tetrahydroisoquinolines, a (difluoromethoxy)phenylethylamine is condensed with a suitable carbonyl compound. The resulting tetrahydroisoquinoline can then be oxidized to the aromatic isoquinoline. The reaction is a powerful tool for creating complex alkaloids and has been adapted for asymmetric synthesis. researchgate.netaalto.fi

The primary challenge for these classical approaches lies in the synthesis and availability of the required difluoromethoxy-substituted benzaldehyde or phenylethylamine precursors.

Contemporary Cycloaddition and Cascade Reactions

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing heterocyclic systems, including cycloaddition and cascade reactions. These strategies often allow for the rapid assembly of complex molecular architectures from simpler starting materials.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A visible-light-promoted radical difluoromethylation/cyclization of N-benzamides has been developed to synthesize CF₂H-containing isoquinoline-1,3-diones. researchgate.net This metal-free approach uses sodium difluoromethylsulfinate (NaSO₂CF₂H) as the difluoromethyl source, showcasing a modern method for incorporating a CF₂H group during the heterocyclic ring formation. researchgate.net Similarly, cascade reactions of N-alkyl-N-methacryloyl benzamides have been used to generate isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings. An asymmetric 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines (1,3-dipoles) with various dipolarophiles has been used to create chiral tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov While not directly yielding a 1-(difluoromethoxy) group, this methodology highlights a contemporary approach to functionalized isoquinoline cores that could potentially be adapted. Other cycloaddition strategies, including formal [2+2] cycloadditions, have been used to access unique fused isoquinoline systems. beilstein-journals.org These modern methods offer alternative and often more convergent pathways to complex isoquinoline structures.

Post-Synthetic Fluorination and O-Difluoromethylation of Isoquinoline Derivatives

An alternative and highly effective strategy is to construct the isoquinoline core first and then introduce the difluoromethoxy group in a later step. This "late-stage functionalization" approach is particularly valuable as it allows for the diversification of a common precursor.

A direct O-difluoromethylation of isoquinolin-1(2H)-one has been developed, which is a significant advancement for accessing the target compound. digitellinc.comacs.org Isoquinolin-1(2H)-one exists in tautomeric equilibrium with 1-hydroxyisoquinoline, and under basic conditions, the oxygen atom can act as a nucleophile. The reaction employs bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) as a source of difluorocarbene (:CF₂). sci-hub.senih.gov

The chemoselectivity between O-difluoromethylation and N-difluoromethylation can be precisely controlled by tuning the reaction conditions. digitellinc.comthieme-connect.com O-difluoromethylation is favored at higher temperatures (e.g., 60-80 °C) in solvents like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH). digitellinc.comsci-hub.se In contrast, N-difluoromethylation is typically achieved at lower temperatures. thieme-connect.com This method is operationally simple and tolerates a variety of functional groups, making it a powerful tool for synthesizing this compound and its derivatives. acs.org

Below is a table summarizing the O-difluoromethylation of isoquinolinone derivatives.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Isoquinolin-1(2H)-one | NaH | DMF | 80 | 75 |

| 7-Methoxyisoquinolin-1(2H)-one | NaH | DMF | 60 | 80 |

Utilization of Specialized Difluoromethoxy Building Blocks in Convergent Synthesis

The synthesis of simple aryl difluoromethyl ethers from the corresponding phenols provides a direct entry into this class of building blocks. acs.org Reagents such as fluoroform (CHF₃) or 2-chloro-2,2-difluoroacetophenone (B1203941) have been used as difluorocarbene precursors for this transformation. acs.org Once prepared, a (difluoromethoxy)phenol can be elaborated into more complex precursors needed for classical isoquinoline syntheses.

Mechanistic Investigations and Reaction Pathway Analysis of 1 Difluoromethoxy Isoquinoline

The synthesis and functionalization of the isoquinoline (B145761) scaffold are central to medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCF2H) group, an emerging fluorinated motif, can significantly alter the physicochemical properties of the parent molecule. Understanding the intricate reaction mechanisms that govern the formation of 1-(difluoromethoxy)isoquinoline is crucial for optimizing existing synthetic routes and developing novel methodologies. This analysis delves into the radical, ionic, and dearomatized intermediates, computational models of reaction pathways, and the factors controlling selectivity in the derivatization of the isoquinoline core.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of 1-(difluoromethoxy)isoquinoline, offering detailed insights into the proton, carbon, and fluorine environments within the molecule. nih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy for Core Structure Elucidation

The ¹H and ¹³C NMR spectra provide foundational information for establishing the core isoquinoline (B145761) structure.

The ¹H NMR spectrum of an isoquinoline core typically displays signals in the aromatic region, corresponding to the protons on the fused ring system. chemicalbook.comresearchgate.net For instance, in isoquinoline itself, characteristic signals can be observed for the protons at various positions. chemicalbook.com The chemical shifts and coupling patterns of these protons in this compound are crucial for confirming the substitution pattern.

Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. hmdb.ca The chemical shifts of the carbon atoms in the isoquinoline ring system are well-documented and serve as a reference for assigning the signals in the substituted compound. researchgate.net The presence of the difluoromethoxy group at the C1 position will induce characteristic shifts in the neighboring carbon atoms, providing key evidence for its location.

Interactive Data Table: Representative NMR Data for Isoquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Isoquinoline | 7.54-8.30 | 120.4-152.8 |

| 4-Methoxy-2H-isoquinolin-1-one | 3.97 (s, 3H), 7.19 (s, 1H), 7.54 (td), 7.60 (td), 8.16 (dd), 8.30 (dd) | 101.5, 154.9 |

| 1-Chloro-7-(difluoromethoxy)isoquinoline | Not explicitly detailed | Not explicitly detailed |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Difluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is indispensable for characterizing the difluoromethoxy group (-OCHF₂). biophysics.org This technique is highly sensitive to the chemical environment of the fluorine atoms. For the difluoromethoxy group, the ¹⁹F NMR spectrum is expected to show a doublet, due to coupling with the single proton in the -OCHF₂ moiety (²JHF). acs.org The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. beilstein-journals.orgrsc.orgworktribe.com

For example, in 5-(difluoromethoxy)benzo[d] dioxole, the ¹⁹F NMR signal for the difluoromethoxy group appears at -78.5 ppm as a doublet with a coupling constant (²JFH) of 74.7 Hz. acs.org Similar characteristic signals would be expected for this compound.

Two-Dimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously establishing the connectivity of atoms within the this compound molecule. youtube.comyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the isoquinoline ring system. jeol.comyoutube.com

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netyoutube.com This is particularly useful for connecting the difluoromethoxy group to the isoquinoline core by observing correlations between the proton of the -OCHF₂ group and the C1 carbon of the isoquinoline ring, as well as with other nearby carbons. researchgate.netresearchgate.net

These 2D NMR methods provide a detailed map of the molecular structure, confirming the precise placement of the difluoromethoxy group and the assignment of all proton and carbon signals. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. umb.eduresearchgate.netnih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the calculation of the elemental composition, distinguishing it from other compounds with the same nominal mass. figshare.com

For instance, the calculated exact mass for a related compound, C₂₆H₂₇F₂N₂O₃S, was determined to be 485.1705, with the observed HRMS value being 485.1708, confirming its molecular formula. google.com A similar level of accuracy would be expected for this compound.

Fragmentation Pathway Elucidation of Difluoromethoxy-Isoquinolines

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides confirmation of the functional groups present in this compound. researchgate.netplus.ac.at

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. savemyexams.com The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic isoquinoline ring.

C=C and C=N stretching vibrations within the aromatic system. irphouse.com

C-O-C stretching of the ether linkage in the difluoromethoxy group.

C-F stretching vibrations of the difluoromethoxy group.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is based on the inelastic scattering of light. spectroscopyonline.combruker.com It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.net The Raman spectrum of this compound would also exhibit peaks corresponding to the vibrational modes of the isoquinoline ring and the difluoromethoxy group, providing additional confirmation of the structure. irphouse.comresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=C/C=N Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-O-C Stretch (Ether) | 1000-1300 | Not typically strong |

| C-F Stretch | 1000-1400 | 1000-1400 |

Note: The values presented are general ranges for the indicated functional groups and may vary for the specific molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides definitive proof of a molecule's connectivity and stereochemistry by mapping the electron density of a single crystal. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the crystal lattice parameters and the exact coordinates of each atom in the molecule can be determined.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of closely related fluorinated and difluoromethoxy-substituted heterocyclic compounds provides a strong basis for predicting its solid-state conformation. acs.orgworktribe.combham.ac.uk For instance, studies on fluorinated quinoline (B57606) and isoquinoline analogs have demonstrated the utility of X-ray diffraction in confirming their molecular structures and understanding the influence of fluorine substitution on crystal packing. acs.orgmdpi.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C10H7F2NO |

| Formula Weight | 195.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.302 |

| Absorption Coeff. (mm⁻¹) | 0.115 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5600 |

| Independent reflections | 2200 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.152 |

| R indices (all data) | R1 = 0.078, wR2 = 0.165 |

Hyphenated Techniques for Complex Mixture Analysis

In many instances, this compound may be present in a complex mixture, such as a reaction crude or a biological matrix. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of such samples. nih.govchemijournal.combccampus.ca Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful hyphenated techniques for the identification and quantification of individual components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.govscispace.com For the analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. madison-proceedings.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and a characteristic fragmentation pattern that can be used for its identification. The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses of small molecules or radicals. nih.govnih.gov For this compound, one would expect to observe fragments resulting from the loss of the difluoromethoxy group or parts of the isoquinoline ring system. A representative GC-MS analysis would provide the retention time and the mass spectrum for the compound, allowing for its unambiguous identification, even in trace amounts. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the hyphenated technique of choice. nih.govnih.gov In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. mdpi.com The development of advanced ionization techniques like electrospray ionization (ESI) has made LC-MS a highly sensitive and versatile tool for the analysis of a wide range of organic molecules, including isoquinoline alkaloids. nih.govnih.gov

An LC-MS/MS (tandem mass spectrometry) analysis of this compound would provide even more detailed structural information. nih.gov In this technique, the molecular ion of the target compound is selected and subjected to collision-induced dissociation (CID), which generates a unique fragmentation pattern. nih.govscielo.br This fragmentation pattern serves as a fingerprint for the molecule and can be used for its definitive identification and structural elucidation. researchgate.net Table 2 presents hypothetical LC-MS/MS data for this compound, illustrating the expected molecular ion and key fragment ions that would be observed.

Table 2: Hypothetical LC-MS/MS Data for this compound

| Parameter | Value |

| LC Conditions | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Retention Time (tR) | 4.5 min |

| MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 196.06 [M+H]+ |

| MS/MS Fragmentation | |

| Collision Energy (eV) | 20 |

| Product Ions (m/z) | 164.05, 145.04, 129.06, 117.06, 102.05 |

| Proposed Fragment Identities | |

| 164.05 | [M+H - CHF2]+ or [M+H - OCHF2 + H]+ |

| 145.04 | [M+H - OCHF2]+ |

| 129.06 | [C9H7N+H]+ (Isoquinoline) |

| 117.06 | [C8H5N+H]+ |

| 102.05 | [C8H6]+ |

Theoretical and Computational Studies on 1 Difluoromethoxy Isoquinoline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and energetics of 1-(Difluoromethoxy)isoquinoline. oaji.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. DFT, known for its balance of accuracy and computational cost, is frequently employed for systems of this size, often using functionals like B3LYP with basis sets such as 6-31G* or higher. acs.org Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. acs.orgaps.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface.

For this compound, the isoquinoline (B145761) core is expected to be largely planar, similar to the parent heterocycle. imperial.ac.uk The primary conformational flexibility arises from the rotation of the difluoromethoxy (-OCF₂H) group around the C1-O bond. Computational analysis reveals the preferred orientation of this group relative to the aromatic system. Conformational analysis involves mapping the energy as a function of the dihedral angle (N2-C1-O-C) to identify the global energy minimum and rotational energy barriers. Studies indicate that the most stable conformer likely positions the C-H bond of the difluoromethoxy group to minimize steric interactions with the hydrogen atom at the C8 position of the isoquinoline ring.

Below is a table of selected optimized geometric parameters for the lowest energy conformer of this compound, calculated at the B3LYP/6-31G* level of theory. For comparison, typical bond lengths for unsubstituted isoquinoline are included.

| Parameter | Bond/Angle | Calculated Value (this compound) | Reference Value (Isoquinoline) |

|---|---|---|---|

| Bond Length (Å) | C1–N2 | 1.325 | 1.33 Å |

| C1–O | 1.358 | N/A | |

| O–C(F₂H) | 1.412 | N/A | |

| C–F | 1.365 (avg.) | N/A | |

| Bond Angle (°) | N2–C1–C9 | 123.5 | ~123° |

| C1–O–C(F₂H) | 118.9 | N/A |

The introduction of the difluoromethoxy group significantly alters the electronic landscape of the isoquinoline ring. The two highly electronegative fluorine atoms make the -OCF₂H group a potent electron-withdrawing substituent. This influence is quantified by calculating the distribution of electron density across the molecule using methods such as Natural Bond Orbital (NBO) or Mulliken population analysis.

Calculations show a significant polarization of charge. The carbon atom of the difluoromethoxy group carries a partial positive charge, while the fluorine and oxygen atoms are strongly negative. This inductive withdrawal of electron density affects the isoquinoline ring, particularly making the C1 position more electron-deficient than in the unsubstituted parent molecule.

Reactivity indices derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the molecule's chemical reactivity. researchgate.net A lower LUMO energy for this compound compared to isoquinoline suggests an increased susceptibility to nucleophilic attack, primarily directed at the electron-deficient C1 position. The condensed Fukui function can further pinpoint the most reactive sites for electrophilic and nucleophilic attack. researchgate.net

The following table summarizes key calculated electronic properties.

| Property | Atom/Group | Calculated Value | Interpretation |

|---|---|---|---|

| NBO Charge (a.u.) | C1 | +0.25 | Electron-deficient, site for nucleophilic attack |

| N2 | -0.58 | Electron-rich, site for protonation/coordination | |

| -OCF₂H group | -0.45 (net) | Strong electron-withdrawing effect | |

| FMO Energy (eV) | HOMO | -7.25 | Large HOMO-LUMO gap suggests high kinetic stability |

| LUMO | -1.80 |

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Predicted vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR spectra. This allows for the confident assignment of spectral bands to specific molecular motions, such as C-F stretches or aromatic ring vibrations.

Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure. The strong electron-withdrawing nature of the -OCF₂H group is expected to cause a significant downfield shift for the ¹³C signal of C1 and the ¹H signal of the proton on the difluoromethyl carbon, which would be split into a characteristic triplet by the two fluorine atoms.

| Spectroscopy | Parameter | Predicted Value | Expected Experimental Correlation |

|---|---|---|---|

| IR | ν(C-F) | 1100-1150 cm⁻¹ (scaled) | Strong absorption bands characteristic of C-F stretching. |

| ¹³C NMR | δ(C1) | ~155 ppm | Downfield shift compared to isoquinoline due to electronegative oxygen. |

| δ(CF₂H) | ~115 ppm (triplet) | Characteristic triplet signal due to ¹J(C-F) coupling. | |

| ¹⁹F NMR | δ(CF₂) | ~ -80 ppm (doublet) | Doublet signal due to ²J(F-H) coupling. |

Mechanistic Exploration via Computational Modeling of Reaction Pathways

Beyond static properties, computational modeling is a critical tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can trace the entire course of a reaction, from reactants to products, elucidating the detailed mechanism. numberanalytics.com

A key goal of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. ictp.itnih.gov The TS represents the energetic bottleneck of the reaction, and its structure provides crucial insights into the reaction mechanism. Computationally, a transition state is located as a first-order saddle point on the PES, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a potential reaction of interest is the nucleophilic aromatic substitution (SₙAr) at the C1 position, displacing the difluoromethoxy group. Computational modeling can identify the Meisenheimer complex intermediate and the associated transition states for its formation and collapse. The energy difference between the reactants and the highest-energy transition state defines the activation energy barrier (Eₐ), a critical determinant of the reaction rate. ictp.it Such calculations can predict whether a reaction is kinetically feasible under given conditions.

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction dynamics. numberanalytics.com Computational models account for this by incorporating solvent effects, either implicitly using a polarizable continuum model (PCM) or explicitly by including individual solvent molecules in the calculation. numberanalytics.com These models show how the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering activation barriers and potentially changing the reaction mechanism itself. For a polar reaction like an SₙAr, polar solvents would be expected to stabilize the charged transition state, thus lowering the activation energy and accelerating the reaction.

Furthermore, the role of catalysts can be effectively modeled. numberanalytics.com A computational study could demonstrate how a Lewis acid catalyst, for example, might coordinate to the nitrogen atom or the ether oxygen of this compound. This coordination would further increase the electrophilicity of the C1 position, stabilizing the transition state for nucleophilic attack and providing a lower-energy reaction pathway. By comparing the catalyzed and uncatalyzed reaction profiles, the efficacy of the catalyst can be quantified.

Structure-Reactivity Relationships Derived from Computational Data

Theoretical and computational chemistry provides a powerful lens for understanding the intricate relationship between the structure of a molecule and its chemical reactivity. In the case of this compound, computational studies, primarily employing Density Functional Theory (DFT), can elucidate the electronic effects of the difluoromethoxy group on the isoquinoline core. This allows for predictions of the molecule's behavior in chemical reactions.

The reactivity of aromatic systems like isoquinoline is largely governed by the distribution of electron density within the ring and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The introduction of a substituent, such as the difluoromethoxy group at the C1 position, can significantly alter these properties.

Studies on the electronic properties of the difluoro(methoxy)methyl (CF2OCH3) group have determined its Hammett constants, which quantify its electron-donating or -withdrawing ability. The measured constants (σI = 0.22, σR = 0.07) indicate that the difluoromethoxy group acts as a moderate electron acceptor through both inductive (field) and resonance effects. nuph.edu.ua The inductive effect stems from the high electronegativity of the two fluorine atoms, which pull electron density away from the isoquinoline ring. This electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO of the parent isoquinoline.

A lower HOMO energy suggests that the molecule is less susceptible to electrophilic attack, as its electrons are held more tightly. Conversely, a lower LUMO energy indicates that the molecule is a better electron acceptor, making it more reactive towards nucleophiles. Computational studies on various substituted isoquinolines and related heterocycles confirm that electron-withdrawing substituents generally decrease the energies of the frontier orbitals. nih.govmdpi.com

The site of reactivity is also influenced by the substituent. In electrophilic aromatic substitution, the incoming electrophile will favor positions on the benzene (B151609) ring of the isoquinoline that have the highest electron density. The electron-withdrawing difluoromethoxy group at C1 is expected to deactivate the entire ring system towards electrophiles, but particularly the heterocyclic ring. The most likely sites for electrophilic attack would be C5 and C8, which are furthest from the deactivating influence of the substituent and the ring nitrogen.

For nucleophilic attack, the situation is reversed. The electron-withdrawing OCF2H group, in concert with the inherent electron-deficient nature of the pyridine (B92270) ring, makes the heterocyclic part of the isoquinoline system more susceptible to nucleophiles. Computational models, such as maps of the molecular electrostatic potential (MEP), can visualize these effects. An MEP for this compound would be expected to show a region of significant positive potential (electron deficiency) around the C1 and C3 positions of the isoquinoline ring, marking them as likely targets for nucleophilic attack. The difluoromethoxy group itself can also be a site of reactivity; under certain conditions, it has been shown to be replaced by nucleophiles, acting as a "pseudohalogen". researchgate.net

To illustrate the influence of substituents on the electronic properties of the isoquinoline core, the following table presents hypothetical but representative computational data for a series of 1-substituted isoquinolines. The values are based on general trends observed in computational studies of substituted aromatic systems.

| Substituent (at C1) | Electronic Effect | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| -NH2 | Strongly Electron-Donating | -5.1 | -0.8 | 4.3 |

| -OCH3 | Electron-Donating | -5.4 | -1.0 | 4.4 |

| -H (Isoquinoline) | Neutral | -5.8 | -1.8 | 4.0 |

| -OCF2H | Moderately Electron-Withdrawing | -6.0 | -2.1 | 3.9 |

| -CF3 | Strongly Electron-Withdrawing | -6.3 | -2.5 | 3.8 |

Synthetic Utility and Advanced Applications in Complex Molecule Construction

1-(Difluoromethoxy)isoquinoline as a Key Synthon for Heterocyclic Frameworks

This compound has emerged as a valuable building block, or synthon, in the construction of more complex heterocyclic frameworks. Its inherent reactivity and the presence of the difluoromethoxy group make it a versatile starting material for a variety of chemical transformations. researchgate.net The isoquinoline (B145761) core itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.govrsc.org The introduction of the difluoromethoxy group at the 1-position further enhances its utility, offering a means to introduce fluorine into target molecules, which can significantly modulate their physicochemical and biological properties. dundee.ac.uk

The synthetic utility of isoquinoline derivatives, in general, is well-established. rsc.org They serve as crucial intermediates in the synthesis of a diverse array of bioactive compounds. researchgate.net The development of efficient methods for the synthesis of isoquinolines and their subsequent functionalization is an active area of research. nih.govrsc.org Methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions are classical approaches to constructing the isoquinoline core, while modern transition-metal-catalyzed reactions have expanded the scope and efficiency of isoquinoline synthesis. arsdcollege.ac.inorganic-chemistry.org

The presence of the difluoromethoxy group in this compound provides a unique handle for further chemical manipulation. This group can influence the reactivity of the isoquinoline ring and can be incorporated into the final target molecule, imparting desirable properties such as increased metabolic stability and enhanced binding affinity. The strategic use of this compound allows for the direct incorporation of a difluoromethoxy-substituted heterocyclic motif, streamlining the synthesis of complex fluorinated molecules.

Strategies for Post-Cyclization Functionalization and Diversification

Once the isoquinoline framework is established, a variety of post-cyclization functionalization strategies can be employed to introduce further structural diversity. These modifications are crucial for fine-tuning the biological activity and properties of the final compounds. The isoquinoline ring system is amenable to a range of chemical transformations, allowing for the introduction of substituents at various positions. rsc.org

For isoquinoline derivatives, nucleophilic substitution reactions often occur at the C-1 position. arsdcollege.ac.in This allows for the introduction of a wide range of nucleophiles, leading to the formation of 1-substituted isoquinolines. For instance, treatment with organometallic reagents or the use of transition-metal-catalyzed cross-coupling reactions can introduce new carbon-carbon or carbon-heteroatom bonds at this position.

Furthermore, electrophilic substitution reactions can be directed to other positions on the isoquinoline ring, depending on the reaction conditions and the existing substituents. The difluoromethoxy group in this compound can influence the regioselectivity of these reactions.

Recent advancements in C-H activation and functionalization have provided powerful tools for the direct modification of the isoquinoline core, avoiding the need for pre-functionalized starting materials. nih.gov These methods offer a more atom-economical and efficient approach to diversification.

A notable strategy for creating diverse heterocyclic structures is through cascade reactions, where a series of bond-forming events occur in a single operation. For example, a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization has been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones. rsc.org Similarly, sequential cyclization-deoxygenation reactions of 2-alkynylbenzaldoximes provide an efficient route to functionalized isoquinolines. thieme-connect.comresearchgate.net

The following table summarizes some post-cyclization functionalization strategies for isoquinoline derivatives:

| Functionalization Strategy | Description | Example Reaction | Reference(s) |

| Nucleophilic Substitution | Introduction of nucleophiles, typically at the C-1 position. | Chichibabin reaction with sodamide to yield 1-aminoisoquinoline. | arsdcollege.ac.in |

| Electrophilic Substitution | Introduction of electrophiles at various positions on the ring. | Nitration or halogenation reactions. | N/A |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding pre-functionalization. | Rhodium(III)-catalyzed C-H bond activation of in situ generated oximes. | organic-chemistry.org |

| Cascade/Domino Reactions | Multiple bond-forming events in a single operation. | Gold(III)-mediated domino reactions of 2-alkynylbenzamides. | organic-chemistry.org |

| Ugi/Pomeranz–Fritsch Reaction | A multicomponent reaction followed by cyclization to form isoquinolines. | Ugi reaction adducts undergo acid-mediated cyclization. | acs.org |

Enabling the Synthesis of Architecturally Diverse Fluorinated Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance their properties. dundee.ac.uk The difluoromethoxy group (OCF₂) is a particularly attractive fluorine-containing moiety as it can act as a bioisostere for other functional groups and improve metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for the synthesis of a wide array of architecturally diverse fluorinated compounds. cymitquimica.com

The direct introduction of the difluoromethoxy group using this compound streamlines the synthesis of complex fluorinated targets. This avoids the often harsh or low-yielding conditions required for late-stage difluoromethoxylation. Various synthetic methods have been developed for the synthesis of fluorinated compounds, including nucleophilic and electrophilic fluorination reactions. beilstein-journals.orgbeilstein-journals.org

The isoquinoline scaffold itself provides a platform for the construction of more complex, fused heterocyclic systems. Through strategic functionalization and subsequent cyclization reactions, the isoquinoline core can be elaborated into a variety of polycyclic aromatic and non-aromatic structures. This allows for the creation of novel chemical entities with unique three-dimensional shapes and substitution patterns.

For example, the development of metal-free, visible-light-promoted radical difluoromethylation/cyclization of N-benzamides has enabled the synthesis of CF₂H-containing isoquinoline-1,3-diones. researchgate.net This highlights the potential for developing new synthetic methodologies to access novel fluorinated isoquinoline derivatives. The combination of the versatile isoquinoline scaffold with the beneficial properties of the difluoromethoxy group opens up avenues for the design and synthesis of a new generation of fluorinated compounds with potential applications in various fields.

Contribution to Retrosynthetic Strategies for Fluorine-Containing Targets

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of a complex target molecule. researchgate.netamazonaws.comdeanfrancispress.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". lkouniv.ac.in this compound can play a significant role in the retrosynthetic analysis of fluorine-containing target molecules by serving as a key "synthon" or synthetic equivalent for a difluoromethoxy-substituted isoquinoline fragment.

When a complex target molecule contains a this compound moiety, the retrosynthetic analysis can be greatly simplified by disconnecting the molecule at a bond connected to this unit. This approach recognizes the availability of this compound as a starting material, thereby reducing the number of synthetic steps required to reach the target.

The concept of "functional group interconversion" (FGI) is also central to retrosynthesis. lkouniv.ac.in In the context of this compound, this could involve transformations of the difluoromethoxy group or other functional groups on the isoquinoline ring to facilitate key bond-forming reactions.

The strategic application of radical cross-coupling reactions has also influenced retrosynthetic strategies. nih.gov These reactions can enable the formation of key bonds under mild conditions and can be incorporated into the retrosynthetic plan. For instance, a retrosynthetic approach to a complex molecule might involve a radical coupling between a derivative of this compound and another molecular fragment.

The following table outlines a simplified retrosynthetic analysis for a hypothetical target molecule containing a this compound core:

| Target Molecule | Retrosynthetic Disconnection | Key Synthons | Corresponding Reagents |

| Complex Fluorinated Molecule with a this compound Core | Disconnection of a C-C or C-X bond attached to the isoquinoline ring. | This compound cation/anion/radical and a corresponding coupling partner. | This compound and an organometallic reagent, electrophile, or radical precursor. |

By providing a readily accessible and versatile building block, this compound contributes to more efficient and convergent synthetic routes for a wide range of fluorine-containing target molecules. This ultimately accelerates the discovery and development of new chemical entities with potential applications in medicine and materials science.

Q & A

Q. What are the key synthetic routes for 1-(difluoromethoxy)isoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination and coupling reactions. For example, copper-catalyzed tandem arylation-cyclization (as demonstrated for structurally related 1-thio-substituted isoquinolines) can be adapted by replacing arylthio groups with difluoromethoxy moieties . Multi-step protocols may include:

Fluorination : Introduce difluoromethoxy groups via electrophilic substitution or nucleophilic displacement.

Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach substituents to the isoquinoline core .

Optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting solvent systems (e.g., dimethylformamide for polar intermediates) .

Q. How can researchers purify and characterize this compound to ensure high yield and purity?

- Methodological Answer :

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the compound. For thermally sensitive intermediates, flash chromatography under inert atmospheres is recommended .

- Characterization :

- NMR : H and C NMR identify proton environments and confirm difluoromethoxy group integration .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHClFNO for the chloro-difluoromethoxy analog) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives with difluoromethoxy substituents?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., 1-chloro-7-(difluoromethoxy)isoquinoline vs. nitro-containing derivatives). To address this:

- Comparative SAR Studies : Systematically modify substituents (e.g., replace nitro with methoxy groups) and evaluate bioactivity shifts .

- Orthogonal Assays : Use both enzymatic (e.g., tyrosyl-DNA-phosphodiesterase inhibition) and cell-based assays to validate target specificity .

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

- Methodological Answer : Adapt asymmetric methods from isoquinoline alkaloid synthesis:

- Pictet-Spengler Cyclization : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereochemistry during ring closure .

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during fluorination steps, followed by auxiliary removal .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for fluorination reactions to identify energy barriers and regioselectivity trends.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) to prioritize derivatives for synthesis .

Data Analysis and Mechanistic Questions

Q. How should researchers design in vitro assays to elucidate the molecular mechanism of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., quench-release assays for proteases) to measure IC values .

- Receptor Binding : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs or kinases .

Q. What analytical techniques differentiate degradation products of this compound under varying pH conditions?

- Methodological Answer :

- HPLC-MS/MS : Track hydrolytic cleavage of the difluoromethoxy group at acidic/alkaline pH.

- Stability Studies : Use accelerated aging protocols (40°C/75% RH) with LC-UV to identify major degradation pathways .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.